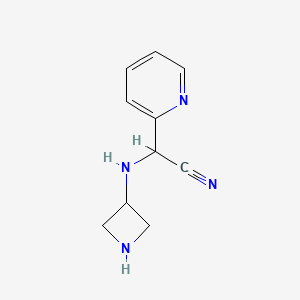
n-(1-(1h-Imidazol-1-yl)propan-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-2-fluorobenzamide is a compound that features an imidazole ring, a fluorobenzamide group, and a propyl chain. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1-(1H-imidazol-1-yl)propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the imidazole ring or the fluorobenzamide group.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while substitution could result in a variety of substituted benzamides .
Scientific Research Applications
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-2-fluorobenzamide is unique due to its specific combination of an imidazole ring, a fluorobenzamide group, and a propyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14FN3O |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-fluoro-N-(1-imidazol-1-ylpropan-2-yl)benzamide |
InChI |
InChI=1S/C13H14FN3O/c1-10(8-17-7-6-15-9-17)16-13(18)11-4-2-3-5-12(11)14/h2-7,9-10H,8H2,1H3,(H,16,18) |
InChI Key |
AUNQGWSHWAUHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)


![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)





![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)


